molecular formula C25H26ClN3O3S B297776 4-chloro-N-cyclohexyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide

4-chloro-N-cyclohexyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide

Cat. No. B297776
M. Wt: 484 g/mol
InChI Key: HRTVHALJQGMNAL-PKAZHMFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-cyclohexyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as SCH 58261 and is a selective adenosine A2A receptor antagonist.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclohexyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide is through its selective antagonism of adenosine A2A receptors. Adenosine A2A receptors are G protein-coupled receptors that are predominantly expressed in the brain. They regulate various physiological processes, including neurotransmitter release, inflammation, and apoptosis. By blocking adenosine A2A receptors, 4-chloro-N-cyclohexyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide can modulate these processes.
Biochemical and physiological effects:
4-chloro-N-cyclohexyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines in microglial cells and to decrease the production of reactive oxygen species. It has also been shown to improve motor function in animal models of Parkinson's disease. Additionally, it has been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-cyclohexyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide in lab experiments is its selectivity for adenosine A2A receptors. This allows for the specific modulation of adenosine A2A receptor-mediated processes. However, one of the limitations is that it may not be suitable for in vivo studies due to its poor solubility and bioavailability.

Future Directions

There are several future directions for the use of 4-chloro-N-cyclohexyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide in scientific research. One direction is the study of its potential therapeutic applications in various diseases, including Parkinson's disease, ischemia, and inflammation. Another direction is the development of more potent and selective adenosine A2A receptor antagonists based on the structure of 4-chloro-N-cyclohexyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide. Additionally, the use of 4-chloro-N-cyclohexyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide in combination with other drugs to enhance its therapeutic effects is another potential future direction.
Conclusion:
In conclusion, 4-chloro-N-cyclohexyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide is a chemical compound with potential applications in various fields of scientific research. Its selective antagonism of adenosine A2A receptors allows for the specific modulation of adenosine A2A receptor-mediated processes. Further research is needed to explore its potential therapeutic applications and to develop more potent and selective adenosine A2A receptor antagonists based on its structure.

Synthesis Methods

The synthesis of 4-chloro-N-cyclohexyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide involves several steps. The first step is the preparation of 1-naphthylmethylene hydrazine by reacting 1-naphthaldehyde with hydrazine hydrate. The second step involves the reaction of 1-naphthylmethylene hydrazine with 4-chlorobenzenesulfonyl chloride to form 4-chloro-N-(1-naphthylmethylene)benzenesulfonamide. The final step is the reaction of 4-chloro-N-(1-naphthylmethylene)benzenesulfonamide with cyclohexyl isocyanate and ethyl oxalyl chloride to form 4-chloro-N-cyclohexyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide.

Scientific Research Applications

4-chloro-N-cyclohexyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide has potential applications in various fields of scientific research. It has been shown to be a potent and selective adenosine A2A receptor antagonist. Adenosine A2A receptors are involved in various physiological and pathological processes, including Parkinson's disease, ischemia, and inflammation. Therefore, 4-chloro-N-cyclohexyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide can be used as a tool to study the role of adenosine A2A receptors in these processes.

properties

Product Name

4-chloro-N-cyclohexyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide

Molecular Formula

C25H26ClN3O3S

Molecular Weight

484 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C25H26ClN3O3S/c26-21-13-15-23(16-14-21)33(31,32)29(22-10-2-1-3-11-22)18-25(30)28-27-17-20-9-6-8-19-7-4-5-12-24(19)20/h4-9,12-17,22H,1-3,10-11,18H2,(H,28,30)/b27-17-

InChI Key

HRTVHALJQGMNAL-PKAZHMFMSA-N

Isomeric SMILES

C1CCC(CC1)N(CC(=O)N/N=C\C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl

SMILES

C1CCC(CC1)N(CC(=O)NN=CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CCC(CC1)N(CC(=O)NN=CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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